molecular formula C15H23NO4 B8062378 N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B8062378
M. Wt: 281.35 g/mol
InChI Key: QSSRZMQNXBINJJ-LBPRGKRZSA-N
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Description

N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is a fascinating chemical compound. This ester, a derivative of carbamic acid, showcases interesting structural and chemical properties that lend it to a variety of uses in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester often involves protecting group strategies, starting from basic building blocks. One common route is:

  • Protection of hydroxyl groups: : Using protecting groups like tert-butyl groups to shield reactive sites.

  • Formation of the carbamate: : Reacting a protected alcohol with isocyanates to form the ester.

Industrial Production Methods

Industrial production scales these processes using optimized reaction conditions such as:

  • Temperature Control: : Ensuring reactions occur within specific temperature ranges to maximize yield.

  • Purity of Reagents: : Utilizing highly pure reagents and solvents to avoid side reactions.

  • Catalysts: : Employing catalytic agents to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester undergoes several types of reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group using oxidizing agents.

  • Reduction: : Reducing carbonyl groups back to alcohols using reducing agents.

  • Substitution: : Replacing one functional group with another using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC (pyridinium chlorochromate), Swern oxidation reagents.

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: : Dichloromethane, tetrahydrofuran (THF).

Major Products

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of primary or secondary alcohols.

  • Substitution: : Various substituted carbamates depending on the reactants.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as an intermediate to construct more complex molecules. Its stable ester group provides a versatile scaffold for creating derivatives.

Biology

In biochemistry, this compound is employed in studying enzyme interactions and as a substrate in enzymatic reactions.

Medicine

Pharmaceutical research uses this ester to design and test new drug candidates, particularly those targeting enzyme inhibition.

Industry

In industrial applications, it finds use in the synthesis of polymers and advanced materials due to its reactive nature.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : Specific enzymes or receptors that recognize its structure.

  • Pathways Involved: : Binding to active sites and influencing biochemical pathways.

Comparison with Similar Compounds

Unique Aspects

N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]carbamic acid tert-butyl ester stands out due to its specific substituents that confer unique reactivity and stability.

List of Similar Compounds

  • N-[(S)-1-(Hydroxymethyl)-2-(2-methoxyphenyl)ethyl]urea: : Similar in structure but with different pharmacological properties.

  • N-[(S)-1-(Hydroxymethyl)-2-(4-methoxyphenyl)ethyl]carbamic acid methyl ester: : A variant with altered substituents affecting its chemical behavior.

Conclusion

This compound is a versatile and valuable compound in various fields of research, offering unique properties that make it indispensable in synthesis, biological studies, and industrial applications. Its distinct chemistry and adaptability highlight its significance and potential for future innovations.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(2-methoxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-7-5-6-8-13(11)19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRZMQNXBINJJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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